molecular formula C14H12BrN3O B2919581 N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415463-06-6

N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2919581
CAS No.: 2415463-06-6
M. Wt: 318.174
InChI Key: BBHCPBKUSDYLQX-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of o-bromoaniline with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrobenzophenone)acetamide, which is then hydrolyzed to produce 2-bromo-6-nitroaniline. The final step involves a diazo-reaction followed by decomposition under heating conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of cost-effective raw materials and efficient purification techniques is crucial for large-scale production. The process may also incorporate advanced catalytic methods to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to provide the aryl or alkyl group.

    Reducing Agents: Such as hydrogen gas or sodium borohydride, used in reduction reactions to convert nitro groups to amines.

Major Products Formed

    Aryl-Substituted Derivatives: Formed through coupling reactions.

    Amino Derivatives: Produced by the reduction of nitro groups.

Scientific Research Applications

N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

N-(2-bromophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-3-1-2-4-11(10)18-14(19)13-7-12(9-5-6-9)16-8-17-13/h1-4,7-9H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHCPBKUSDYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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